molecular formula C16H16N2O3 B4054213 N-(2-methyl-4-nitrophenyl)-2-(4-methylphenyl)acetamide

N-(2-methyl-4-nitrophenyl)-2-(4-methylphenyl)acetamide

Cat. No.: B4054213
M. Wt: 284.31 g/mol
InChI Key: AJFQDFZJTLTMRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-4-nitrophenyl)-2-(4-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a nitro group and methyl groups attached to the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-4-nitrophenyl)-2-(4-methylphenyl)acetamide typically involves the acylation of an amine with an acyl chloride or anhydride. One common method is the reaction of 2-methyl-4-nitroaniline with 2-(4-methylphenyl)acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nitric acid for nitration, halogens like chlorine or bromine for halogenation.

Major Products Formed:

    Reduction: 2-methyl-4-aminophenyl-2-(4-methylphenyl)acetamide.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-methyl-4-nitrophenyl)-2-(4-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methyl-4-nitrophenyl)-2-(4-methylphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

  • N-(2-methylphenyl)-2-(4-methylphenyl)acetamide
  • N-(4-nitrophenyl)-2-(4-methylphenyl)acetamide
  • N-(2-methyl-4-nitrophenyl)acetamide

Comparison: N-(2-methyl-4-nitrophenyl)-2-(4-methylphenyl)acetamide is unique due to the presence of both a nitro group and methyl groups on the phenyl rings, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and physical properties, such as solubility, stability, and reactivity, making it suitable for specific applications.

Properties

IUPAC Name

N-(2-methyl-4-nitrophenyl)-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-11-3-5-13(6-4-11)10-16(19)17-15-8-7-14(18(20)21)9-12(15)2/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFQDFZJTLTMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methyl-4-nitrophenyl)-2-(4-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-methyl-4-nitrophenyl)-2-(4-methylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(2-methyl-4-nitrophenyl)-2-(4-methylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(2-methyl-4-nitrophenyl)-2-(4-methylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(2-methyl-4-nitrophenyl)-2-(4-methylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(2-methyl-4-nitrophenyl)-2-(4-methylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.